2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
Description
Properties
IUPAC Name |
2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRAAUOBWABLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243973 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-97-8 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized Pyrazole Derivatives
The cyclocondensation of pre-functionalized pyrazole precursors with triazine-forming reagents represents a foundational approach. For instance, N-amination of methyl pyrrole-2-carboxylate analogs has been adapted to introduce the N–N bond critical for triazine ring formation . In a representative procedure:
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Methyl 2-pyrazolecarboxylate undergoes amination using hydroxylamine-O-sulfonic acid to yield the corresponding aminopyrazole.
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Reaction with formamidine acetate in refluxing ethanol facilitates cyclization, forming the triazine ring .
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Methylation at the 2-position is achieved using iodomethane under basic conditions (e.g., K₂CO₃ in DMF), yielding the target compound .
Key advantages include modularity in pyrazole substitution, though regioselectivity during cyclization remains a challenge. Yields typically range from 45% to 65%, depending on the purity of intermediates .
One-Pot Tandem Alkylation-Cyclization
A streamlined one-pot strategy minimizes intermediate isolation, enhancing synthetic efficiency. This method, inspired by triazone-triazole syntheses , involves:
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Alkylation : 3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride is reacted with a methyl-substituted pyrazole precursor in DMF at 40°C for 2 hours.
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Cyclization : Addition of potassium carbonate promotes intramolecular nucleophilic attack, closing the triazine ring.
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Purification : Slurrying in tert-butyl methyl ether reduces impurities (e.g., N2-methylation byproducts) to <1% .
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation time | 2 hours | 72 | 85 |
| Cyclization time | 4 hours | 54 | 92 |
| Final purification | Tert-butyl methyl ether | - | >99 |
This method achieves an overall yield of 39%, with scalability demonstrated at the 10-gram scale .
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates reaction kinetics, particularly in cyclocondensation steps. Adapted from pyrimido-triazine syntheses :
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A mixture of 2-methylpyrazole-3-carboxamide and guanidine hydrochloride in DMF is irradiated at 165°C for 20 minutes.
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In situ methylation using dimethyl sulfate under microwave conditions introduces the methyl group.
Comparative studies show microwave methods reduce reaction times by 70% compared to conventional heating, albeit with marginally lower yields (50–55%) .
Transition Metal-Mediated C–H Activation
Palladium-catalyzed C–H functionalization offers a regioselective route to the pyrazolo-triazine scaffold. A protocol derived from pyrrolotriazine syntheses involves:
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Direct arylation : 3-Methylpyrazole is coupled with a chlorotriazine derivative using Pd(OAc)₂/Xantphos catalysis.
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Ring closure : Intramolecular Heck-type cyclization forms the fused bicyclic system.
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 120 | 48 |
| PdCl₂(dppf) | Dppf | 110 | 52 |
While this method avoids pre-functionalized intermediates, catalyst costs and sensitivity to oxygen limit large-scale applicability .
Rearrangement of Pyrrolooxadiazine Intermediates
Thermal or acid-catalyzed rearrangement of pyrrolooxadiazines provides an alternative pathway. For example:
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Oxadiazine formation : 2-Methylpyrazole-4-carboxylic acid is condensed with hydrazine to form a dihydrooxadiazine.
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Ring expansion : Treatment with POCl₃ at 80°C induces rearrangement to the triazine core .
This method achieves moderate yields (40–50%) but requires stringent control of reaction conditions to prevent over-chlorination .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolotriazines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to interact with biological targets suggests potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Triazinone Derivatives
Physicochemical and Metabolic Properties
- Solubility : The 2-methyl derivative exhibits moderate aqueous solubility due to its compact structure, whereas bulkier analogs (e.g., 4-phenethylthio-2-phenyl) require DMSO for solubilization .
- Metabolic Stability : The 2-methyl compound undergoes minimal hepatic oxidation compared to analogs with electron-rich substituents, which are prone to aldehyde oxidase-mediated metabolism .
Key Research Findings and Implications
Substituent Effects : Bulky aryl groups (e.g., phenyl, phenethylthio) enhance target binding but reduce metabolic stability. Smaller substituents (methyl, cyclopropyl) optimize pharmacokinetics .
Unmet Needs: Limited data exist on the 2-methyl derivative’s in vivo efficacy and toxicity, warranting further preclinical studies .
Biological Activity
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound belonging to the class of pyrazolotriazines. Its unique fused ring structure includes a pyrazole and a triazine ring, with a methyl group at the 2-position and a keto group at the 7-position. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The primary mechanism of action for this compound involves its interaction with CDK2. By binding to the active site of this enzyme, it inhibits its activity, leading to significant effects on cell growth and proliferation. This inhibition is particularly relevant in cancer biology, where uncontrolled cell division is a hallmark of tumorigenesis.
Biochemical Pathways
The compound primarily affects the cell cycle regulation pathway , resulting in the suppression of cell growth in various cancer cell lines.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable cytotoxic activity against several cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
These studies indicate that the compound can induce apoptosis and inhibit proliferation in these cell lines.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies showed that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value in the micromolar range. Similar results were observed in HCT-116 and HepG-2 cells .
- Mechanistic Insights : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in CDK2, such as Leu83 and Thr160. This interaction is essential for its inhibitory effect on kinase activity .
- Structure-Activity Relationship (SAR) : Various derivatives of pyrazolo[1,5-d][1,2,4]triazin-7(6H)-one have been synthesized to explore their biological activities further. Modifications at different positions on the triazine ring have been shown to enhance cytotoxic effects and selectivity towards cancer cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one?
The compound is typically synthesized via multi-step reactions involving ring-closure strategies. A common approach involves the cyclization of hydrazine derivatives with ketones or aldehydes under alkaline conditions. For example, 1-cyanoacetyl-4-benzoylthiosemicarbazide can undergo double ring closure in the presence of alkali to form the pyrazolo-triazinone scaffold . Another method utilizes ethanol as a solvent under reflux for condensation reactions between triazole and pyrimidine precursors . Key reagents include hydrazine hydrate and substituted butanediones, with yields optimized by controlling reaction time and temperature.
Q. Which analytical techniques are critical for characterizing this compound?
Post-synthesis characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring fusion (e.g., δ 7.29–7.42 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or regiochemistry .
Advanced Research Questions
Q. How can solvent selection resolve contradictions in reaction yields or byproduct formation?
Solvent polarity and protic/aprotic nature significantly influence reaction pathways. For instance:
- Ethanol (protic) promotes cyclization via hydrogen bonding but may lead to oxidation byproducts .
- Dichloromethane (aprotic) enhances electrophilic substitution rates in halogenated derivatives, reducing side reactions . Conflicting reports on yield optimization (e.g., 62% in ethanol vs. 70% in pyridine ) highlight the need for solvent screening. Advanced studies employ Hansen solubility parameters to predict ideal solvent systems .
Q. What computational strategies predict the compound’s reactivity and bioactivity?
- Molecular Docking : Used to assess interactions with biological targets (e.g., cyclooxygenase-2 or tyrosine kinases). Protein Data Bank (PDB) structures are utilized for virtual screening .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates stability in aqueous environments, critical for pharmacokinetic profiling .
Q. How are tautomeric equilibria or dynamic structural ambiguities addressed?
The compound’s hydrazone-triazolo-triazine tautomerism (e.g., acyclic vs. bicyclic forms) is resolved via:
- Variable-Temperature NMR : Monitors chemical shift changes to identify dominant tautomers .
- X-ray Diffraction : Provides definitive evidence of solid-state conformation .
- UV-Vis Spectroscopy : Tracks tautomer ratios in solution by analyzing absorbance shifts .
Methodological Considerations for Contradictory Data
Q. How to reconcile discrepancies in biological activity across studies?
Variations in assay conditions (e.g., cell line specificity, incubation time) may explain conflicting bioactivity reports. For example:
- In vitro cytotoxicity assays using MCF-7 vs. HeLa cells may show divergent IC50 values due to metabolic differences .
- Standardization : Follow OECD guidelines for reproducibility, including solvent controls (DMSO ≤0.1% v/v) and triplicate measurements .
Q. What strategies mitigate regioselectivity challenges during functionalization?
Position 7 of the pyrazolo-triazinone scaffold is highly reactive. To achieve selective substitutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
